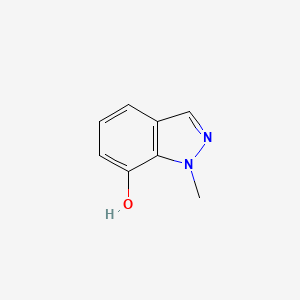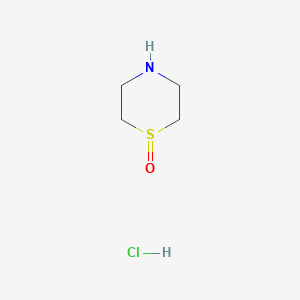
2,4-Dichloro-7-fluoroquinazoline
Vue d'ensemble
Description
2,4-Dichloro-7-fluoroquinazoline: is a heterocyclic aromatic organic compound with the molecular formula C8H3Cl2FN2 and a molecular weight of 217.03 g/mol . It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a fluorine atom at position 7 on the quinazoline ring . This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Applications De Recherche Scientifique
2,4-Dichloro-7-fluoroquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dichloro-7-fluoroquinazoline typically involves the following steps :
Starting Materials: The synthesis begins with 4-fluoro-2-aminobenzoic acid as the starting material.
Formation of Urea Derivatives: The 4-fluoro-2-aminobenzoic acid reacts with potassium cyanate to form the corresponding urea derivatives.
Cyclization: The urea derivatives undergo cyclization in the presence of sodium hydroxide to form the monosodium salts of benzoylene urea.
Final Product Formation: The monosodium salts are treated with hydrochloric acid to yield this compound in near-quantitative yields.
Industrial Production Methods:
Industrial production methods for this compound are designed to be eco-efficient and scalable . The reactions are typically carried out in water, and the desired products are obtained through simple filtration, minimizing waste generation .
Analyse Des Réactions Chimiques
Types of Reactions:
2,4-Dichloro-7-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired transformation and the functional groups present on the quinazoline ring.
Major Products:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7-fluoroquinazoline involves its interaction with specific molecular targets, such as kinase enzymes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 2,4-Dichloroquinazoline
- 7-Fluoroquinazoline
- 2,4-Dichloro-5-fluoroquinazoline
Comparison:
- 2,4-Dichloroquinazoline: Lacks the fluorine atom at position 7, which may affect its biological activity and chemical reactivity .
- 7-Fluoroquinazoline: Lacks the chlorine atoms at positions 2 and 4, which can influence its substitution reactions and overall stability .
- 2,4-Dichloro-5-fluoroquinazoline: Similar in structure but with the fluorine atom at position 5 instead of 7, potentially altering its interaction with molecular targets .
Uniqueness:
2,4-Dichloro-7-fluoroquinazoline is unique due to the specific positioning of the chlorine and fluorine atoms on the quinazoline ring, which can significantly influence its chemical properties and biological activities .
Propriétés
IUPAC Name |
2,4-dichloro-7-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGKYNUUYMRIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614373 | |
| Record name | 2,4-Dichloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174566-15-5 | |
| Record name | 2,4-Dichloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 2,4-Dichloro-7-fluoroquinazoline?
A1: The molecular formula of this compound is C8H3Cl2FN2 []. While the abstract doesn't provide a structural image, the name indicates a quinazoline ring system with chlorine atoms substituted at the 2 and 4 positions and a fluorine atom at the 7 position.
Q2: What kind of intermolecular interactions are present in the solid form of this compound?
A2: The abstract mentions that this compound molecules engage in π–π stacking interactions in the crystal structure []. This interaction occurs between the planar quinazoline rings of adjacent molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)




